molecular formula C13H9BrClN3 B12317026 5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B12317026
M. Wt: 322.59 g/mol
InChI Key: NRFCSKNMYIEGHM-UHFFFAOYSA-N
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Description

5-Bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The presence of bromine and chlorine atoms in the structure makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, which facilitates the formation of the pyrazolopyridine ring system . The reaction conditions usually involve heating the reactants in the presence of the catalyst under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H9BrClN3

Molecular Weight

322.59 g/mol

IUPAC Name

5-bromo-1-(3-chlorophenyl)-3-methylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C13H9BrClN3/c1-8-12-5-9(14)7-16-13(12)18(17-8)11-4-2-3-10(15)6-11/h2-7H,1H3

InChI Key

NRFCSKNMYIEGHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)Br)C3=CC(=CC=C3)Cl

Origin of Product

United States

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